N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
The compound N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex molecule that may be of interest due to its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological relevance, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, involves the variability of substituents at specific positions on the core structure to achieve selectivity for Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides suggests a method that could potentially be adapted for the synthesis of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, using doubly electrophilic building blocks and aiming for high product yields with the elimination of by-products .
Molecular Structure Analysis
The molecular structure of related thiazolo[3,2-a]pyrimidinone compounds has been confirmed through analytical and spectral studies, including single crystal X-ray data . This suggests that a similar approach could be used to confirm the structure of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, ensuring the correct formation of the desired compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding the reactivity of the core structure. For instance, the formation of ring annulated thiazolo[3,2-a]pyrimidinone products from doubly electrophilic building blocks indicates a potential pathway for creating similar compounds . The reactivity of the acetamide moiety, as investigated in the synthesis of PBR ligands, could also be relevant for the chemical reactions of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally similar compounds can be inferred. For example, the binding studies and 3D-QSAR model of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides provide insights into how different substitutions on the acetamide moiety affect the compound's affinity for PBR and its ability to modulate steroid biosynthesis in cells . These findings could be extrapolated to predict the behavior of N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide in a biological context.
Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Evaluation : A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including a compound similar to the one , showing mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7.
- Anticancer Agents Synthesis : Another research by Yurttaş et al. (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, demonstrating considerable anticancer activity against some cancer cell lines.
Antimicrobial Activity
- Antimicrobial Agents : A study by Habib et al. (2007) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives with significant antimicrobial efficacy against various microbial strains.
- Pyrimidine-Triazole Derivatives : Majithiya and Bheshdadia (2022) in their research, “Study of Antimicrobial Activity of Some Synthesized Pyrimidine-Triazole Derivatives”, explored the antimicrobial properties of novel pyrimidine-triazole derivatives derived from a morpholinophenyl molecule.
Other Applications
- Novel Synthesis Methods : Research by Kinoshita et al. (1987) and Fang et al. (2013) focused on the synthesis and reactions of thiazolo[4,5-d]pyrimidine derivatives, illustrating the versatility and potential of these compounds in creating diverse molecular structures.
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Please note that this is a general approach and the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to help you find more information. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-27-13-4-2-3-12(9-13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-5-7-26-8-6-22/h2-4,9,11H,5-8,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFVPNPWZVTQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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